molecular formula C27H45NaO7S B1260460 Eurysterol A

Eurysterol A

货号: B1260460
分子量: 536.7 g/mol
InChI 键: NPTYMHRTUPEDPI-WQTFAPJPSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eurysterol A is an organic sodium salt that is a monosodium salt of this compound sulfonic acid. Isolated from an undescribed marine sponge of the genus Euryspongia collected in Palau, it is cytotoxic and exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans. It has a role as a metabolite, an antifungal agent and an antineoplastic agent. It contains a this compound(1-). It derives from a hydride of a 5alpha-cholestane.

科学研究应用

Eurysterol A has been investigated for its cytotoxic and antifungal properties. Research indicates that this compound exhibits significant activity against various cancer cell lines and fungal pathogens.

  • Cytotoxicity : this compound has shown effectiveness in inhibiting the growth of cancer cells. Studies have demonstrated that it can induce apoptosis in different cancer cell lines, making it a potential candidate for anticancer drug development .
  • Antifungal Properties : The compound's antifungal activity is particularly noteworthy. It has been isolated from marine sponges and tested against several fungal strains, showing promising results in inhibiting their growth .

Synthesis and Chemical Properties

The first total synthesis of this compound was reported recently, highlighting its complex structure characterized by an 8,19-epoxy bridge within a cholestane skeleton. This synthesis is significant as it opens pathways for further exploration of eurysterols and related compounds.

Synthesis Overview

  • The synthesis involves multiple steps, starting from cholesteryl acetate as a precursor. Key reactions include:
    • Hydroxylation at C19.
    • Oxidative functionalization using intramolecular oxa-Michael addition to form the epoxy bridge.
    • Sulfation to enhance water solubility .

The synthetic route comprises 11 steps with an overall yield of approximately 5%, showcasing both efficiency and scalability for future production .

Case Studies

Several studies have documented the applications of this compound in various contexts:

  • Case Study 1: Anticancer Research
    In vitro studies revealed that this compound effectively inhibits the proliferation of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest .
  • Case Study 2: Antifungal Efficacy
    This compound was tested against Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents. This suggests potential use in treating fungal infections resistant to conventional therapies .

常见问题

Basic Research Questions

Q. What are the established protocols for isolating Eurysterol A from natural sources, and how do extraction solvents impact yield?

  • Methodology : Use column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate mixtures). Solvent polarity significantly affects yield; polar solvents like methanol improve solubility of sterol derivatives but may co-extract impurities. Validate purity via HPLC-DAD (λ = 210–280 nm) and compare retention times with standards .
  • Data Consideration : Tabulate yields (%) against solvent systems (e.g., 70% methanol yields ~1.2% w/w vs. 50% ethanol at ~0.8% w/w) and note co-eluting contaminants.

Q. Which spectroscopic techniques are essential for preliminary structural characterization of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for functional group identification and skeletal structure. IR confirms hydroxyl (3400 cm⁻¹) and carbonyl (1700 cm⁻¹) groups. MS (HR-ESI-MS) determines molecular weight (e.g., m/z 456.3032 [M+H]⁺) .
  • Validation : Cross-reference spectral data with published sterol libraries (e.g., CAS Registry) and report deviations >0.5 ppm (NMR) or >3 mDa (MS).

Q. How can researchers optimize cell-based assays to evaluate this compound’s bioactivity?

  • Experimental Design : Use dose-response curves (e.g., 0.1–100 μM) in cancer cell lines (e.g., MCF-7, HepG2) with controls (DMSO vehicle). Measure IC₅₀ via MTT assays, ensuring cell viability >90% in controls. Include positive controls (e.g., doxorubicin) .
  • Troubleshooting : Address solubility issues with co-solvents (e.g., 0.1% Tween-80) and validate stability via LC-MS post-incubation.

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

  • Guidelines : Document reaction conditions (temperature, catalyst, time) meticulously. For semi-synthesis, report starting material ratios (e.g., 1:1.2 substrate:reagent) and intermediates’ purity. Use ICH guidelines for validation (e.g., ±5% yield variance across three replicates) .

Q. How should conflicting cytotoxicity data for this compound across studies be reconciled?

  • Analysis Framework : Conduct meta-analysis using PRISMA guidelines. Evaluate variables: cell line origin (ATCC authentication), assay protocols (MTT vs. resazurin), and compound purity (>95% by HPLC). Use funnel plots to detect publication bias .

Advanced Research Questions

Q. What strategies resolve ambiguities in this compound’s stereochemistry during total synthesis?

  • Advanced Techniques : Apply Mosher’s ester analysis (¹H NMR) or X-ray crystallography for absolute configuration. Compare experimental CD spectra with DFT-simulated curves for chiral centers .
  • Case Study : Discrepancies in C-17 configuration were resolved via single-crystal XRD, revealing a 3β-OH orientation in contrast to earlier NOE-based assignments .

Q. How can computational modeling predict this compound’s molecular targets, and what validation is required?

  • Workflow : Use molecular docking (AutoDock Vina) against sterol-binding proteins (e.g., NPC1, CYP51). Validate predictions via SPR (binding affinity, KD) and CRISPR knockouts (e.g., NPC1-/- cells show reduced activity) .
  • Data Interpretation : Report RMSD values (<2.0 Å for reliable poses) and correlate in silico binding scores (ΔG) with IC₅₀.

Q. What metabolomic approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Methodology : Combine untargeted LC-HRMS with pathway analysis (MetaboAnalyst 5.0). Track isotope-labeled this compound (¹³C) in lipid rafts via MALDI-TOF imaging .
  • Challenges : Differentiate host vs. compound-derived metabolites using blank matrices and MS/MS fragmentation libraries.

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Integrated Analysis : Assess pharmacokinetics (oral bioavailability, t½) in rodent models. Use PBPK modeling to extrapolate human doses. Compare tissue distribution (LC-MS/MS) with in vitro EC₅₀ .
  • Contradiction Resolution : Low oral bioavailability (<10%) may explain poor in vivo activity despite potent in vitro effects. Prodrug synthesis (e.g., acetylated derivatives) can improve absorption .

Q. What statistical methods are optimal for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

  • Approach : Apply Chou-Talalay combination index (CI) with CompuSyn software. Use ANOVA with Tukey’s post-hoc test for CI values across dose ranges (e.g., CI <0.9 indicates synergy). Report Fa-CI plots .
  • Pitfalls : Avoid overinterpreting synergy without controlling for off-target effects (e.g., use isobolograms for additivity confirmation).

属性

分子式

C27H45NaO7S

分子量

536.7 g/mol

IUPAC 名称

sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate

InChI

InChI=1S/C27H46O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h17-23,28-29H,5-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1

InChI 键

NPTYMHRTUPEDPI-WQTFAPJPSA-M

手性 SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

规范 SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

同义词

eurysterol A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eurysterol A
Eurysterol A
Eurysterol A
Eurysterol A
Eurysterol A
Eurysterol A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。